2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological activities and pharmaceutical applications
Preparation Methods
The synthesis of benzothiazole derivatives, including 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This method accelerates reactions by using microwave energy to heat the reactants.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products.
Chemical Reactions Analysis
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry:
Biochemistry: It can be used in the study of enzyme inhibitors and other biochemical processes.
Industrial Applications: It can be used in the synthesis of materials with specific properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-tubercular activity.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-carboxylic acid: Known for its anti-inflammatory properties.
Properties
IUPAC Name |
2-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN4OS3/c1-30(2)12-22-27(23(36)13-30)26(20(14-32)28(33)35(22)19-7-5-6-18(31)11-19)25-10-17(15-37-25)16-38-29-34-21-8-3-4-9-24(21)39-29/h3-11,15,26H,12-13,16,33H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXHAQFCROIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC(=CS4)CSC5=NC6=CC=CC=C6S5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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